cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine
Description
cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride (CAS: 1588507-46-3) is a bicyclic organic compound characterized by a seven-membered azepine ring fused with a pyrrolidine ring. Its stereochemistry is defined as (3aR,8aS), and it features a tert-butyloxycarbonyl (Boc) protecting group at the 2-position. The Boc group serves to stabilize the secondary amine during synthetic processes, making this compound a versatile scaffold in medicinal chemistry .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3aS,8aR)-3,3a,4,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-4-6-14-7-5-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVYKJHEKCFXFM-PHIMTYICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNCCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCNCC[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251013-07-6 | |
| Record name | rac-tert-butyl (3aR,8aS)-decahydropyrrolo[3,4-d]azepine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a [3,3]-sigmatropic rearrangement, such as the aza-Cope rearrangement, followed by Mannich cyclization . This method ensures the formation of the desired cis-configuration in the final product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The process may also involve purification steps like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Reduction Reactions
The Boc-protected amine and bicyclic framework undergo selective reduction under controlled conditions.
Key Findings :
-
DIBAL selectively reduces iminium intermediates with anti-addition to bulky substituents, favoring cis-stereochemistry .
-
Stereochemical outcomes depend on the alignment of hydride donors relative to chiral centers .
Cyclization and Ring Expansion
The compound serves as a precursor for complex heterocycles through intramolecular reactions:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Schmidt Reaction (Intramolecular) | Triflate-mediated cyclization | Octahydro-1H-pyrroloazepines | |
| Ring-Closing Metathesis (RCM) | Grubbs catalyst, CH₂Cl₂ | 2,5-Dihydropyrroles |
Example :
-
Triflate intermediates facilitate stereospecific 1,2-alkyl shifts, yielding enantiopure azepines with >99% ee under kinetic control .
Substitution and Functionalization
The Boc group enhances stability while enabling selective transformations:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides, K₂CO₃ | N-Alkylated derivatives | |
| Acidic Deprotection | TFA (Trifluoroacetic acid) | Free amine for further coupling |
Applications :
Comparative Reactivity with Analogues
The bicyclic structure confers unique reactivity compared to simpler amines:
Scientific Research Applications
Chemical Properties and Reactions
Cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine has a molecular formula of C₁₃H₂₅ClN₂O₂ and a molecular weight of approximately 276.81 g/mol. The compound exhibits various chemical reactivity patterns:
- Oxidation: Can be oxidized to form ketones or aldehydes.
- Reduction: Yields amine derivatives through reduction reactions.
- Substitution: Undergoes substitution reactions with various nucleophiles.
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Chemistry
This compound is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows chemists to create derivatives that can lead to novel materials with unique properties.
Biology
This compound serves as a scaffold for designing biologically active molecules. It has been studied for its potential interactions with various biological targets, including:
- Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Modulation: Preliminary studies suggest binding affinity to fibroblast growth factor receptors (FGFRs), which are important in cellular proliferation and differentiation.
Medicine
This compound is under investigation for its therapeutic potential:
- Antiviral Activity: It shows promise as an antiviral agent against HIV by interacting with CCR5 receptors, which are crucial in HIV infection pathways.
- Antitumor Properties: The compound has been evaluated for its inhibitory effects on tumor growth, suggesting its potential as an anti-cancer drug candidate.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Cis-2-Boc-Hexahydropyrrol[3,4-c]pyrrole | Similar bicyclic structure | Different ring fusion |
| Cis-tert-Butyl octahydropyrrolo[3,4-d]azepine | Contains chlorine substituent | Enhanced solubility |
| Tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | Lacks azepane ring | Different reactivity profile |
| Tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Contains amino group | Potentially different biological activity |
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of this compound against HIV. The results indicated significant inhibition of viral replication through CCR5 receptor antagonism. This highlights the compound's potential in developing new antiviral therapies.
Case Study 2: Antitumor Efficacy
In another study focused on cancer therapeutics, this compound demonstrated inhibitory effects on tumor cell lines. The mechanism was linked to enzyme inhibition involved in tumor growth signaling pathways.
Mechanism of Action
The mechanism of action of cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₂₅ClN₂O₂
- Molecular Weight : 276.8 g/mol
- Purity : ≥95% (commercial grade), up to 98% for research applications
- Applications : Used as a building block for synthesizing pharmacologically active molecules, particularly in central nervous system (CNS) drug discovery .
Structural and Functional Comparison with Similar Compounds
JNJ-18038683 (Hexahydropyrazolo[3,4-d]azepine Derivative)
Structural Differences :
- JNJ-18038683 contains a pyrazole ring fused to a partially unsaturated azepine core (hexahydro structure), whereas the cis-2-Boc compound has a fully saturated octahydro-pyrroloazepine system .
- Substitutions: JNJ-18038683 features a benzyl and 4-chlorophenyl group, while the cis-2-Boc compound has a Boc-protected amine.
Functional Implications :
- JNJ-18038683 was developed as a serotonin receptor modulator for CNS disorders, requiring hydroxypropyl-β-cyclodextrin for solubility due to its hydrophobic substituents . In contrast, the cis-2-Boc compound’s hydrochloride salt enhances aqueous solubility, favoring its use as a synthetic intermediate .
| Parameter | cis-2-Boc Compound | JNJ-18038683 |
|---|---|---|
| Core Structure | Octahydro-pyrroloazepine | Hexahydropyrazoloazepine |
| Key Substituent | Boc group | Benzyl, 4-chlorophenyl |
| Solubility Strategy | Hydrochloride salt | Cyclodextrin formulation |
| Primary Application | Medicinal chemistry scaffold | Serotonin receptor modulation |
Eslicarbazepine Acetate (Dibenzazepine Derivative)
Structural Differences :
- Eslicarbazepine acetate (ESL) belongs to the dibenzazepine class, featuring two benzene rings fused to an azepine core. The cis-2-Boc compound lacks aromatic rings, resulting in greater conformational flexibility .
- ESL contains an acetate group critical for prodrug activation, whereas the cis-2-Boc compound’s Boc group is inert and removable under acidic conditions.
Functional Implications :
- ESL is an antiepileptic drug metabolized to active eslicarbazepine, leveraging its dibenzazepine core for sodium channel blocking. The cis-2-Boc compound’s non-aromatic structure avoids such direct pharmacological activity, emphasizing its role as a synthetic intermediate .
Stemona Alkaloids (Pyrrolo/Pyrido[1,2-a]azepines)
Structural Differences :
- Stemona alkaloids (e.g., stemocurtisine) possess a pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine core, differing in ring fusion position compared to the cis-2-Boc compound’s pyrrolo[3,4-d]azepine system .
- Natural Stemona alkaloids often include oxygenated substituents (e.g., hydroxyl groups), absent in the synthetic cis-2-Boc compound.
Functional Implications :
cis-2-Cbz-Hexahydropyrrolo[3,4-c]pyrrole
Structural Differences :
Functional Implications :
Solubility and Stability
- The cis-2-Boc compound’s hydrochloride salt (water-soluble) contrasts with JNJ-18038683’s reliance on cyclodextrin for solubility .
- Boc protection enhances stability during synthetic steps, whereas Cbz (in related compounds) requires hydrogenation for deprotection, limiting compatibility with reducible functional groups .
Biological Activity
Cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine is a bicyclic compound characterized by a unique structural configuration that includes both a pyrrolidine and an azepine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and reactivity, making it a valuable candidate for further research.
- Molecular Formula : C₁₃H₂₅ClN₂O₂
- Molecular Weight : Approximately 276.8057 g/mol
- CAS Number : 1588507-46-3
Synthesis
The synthesis of this compound typically involves cyclization reactions from appropriate precursors under controlled conditions. The use of protecting groups like Boc is essential for ensuring selective reactions at desired sites, which contributes to the compound’s stability and reactivity in various chemical processes.
Biological Activity Overview
Preliminary studies have indicated that this compound may exhibit several biological activities, including:
- Antiviral Activity : Similar compounds have been reported to act as CCR5 antagonists, which are critical in the treatment of HIV infections. The structural features of this compound may allow it to interact with viral receptors effectively .
- Antitumor Activity : Compounds with similar bicyclic structures have shown promise in inhibiting the growth of various cancer cell lines. For instance, derivatives of related structures were screened for antitumor activity against cell lines such as MCF-7 (breast cancer), TK-10 (kidney cancer), and UACC-62 (melanoma) with varying degrees of success .
- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound against various biological targets, which is crucial for understanding its potential therapeutic roles in drug development contexts.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Properties
Research has indicated that octahydropyrrolo derivatives may exhibit antiviral properties by acting as CCR5 antagonists. These compounds can potentially block HIV entry into host cells, thus playing a role in therapeutic strategies against HIV/AIDS .
Case Study 2: Antitumor Activity
In a study evaluating various derivatives for their antitumor activity, certain compounds demonstrated significant growth inhibition across multiple cancer cell lines. For example:
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine, and how do reaction conditions influence yield?
- Methodology : Key steps include cyclization of pyrrolidine precursors followed by Boc-protection. Solvent choice (e.g., dioxane for 24-hour reactions at room temperature) and purification via methanol washing are critical for isolating pure isomers . Adjusting pH to neutral before isolation can minimize degradation, as seen in analogous azepine syntheses .
Q. How is the cis-configuration of the octahydro-pyrroloazepine core confirmed experimentally?
- Methodology : Use 2D NMR (NOESY or ROESY) to identify spatial proximity of protons in the fused ring system. X-ray crystallography provides definitive stereochemical assignment, particularly for Boc-protected intermediates. Comparative HPLC retention times with known cis/trans standards may also aid verification.
Q. What stability challenges arise during storage of this compound, and how are they mitigated?
- Methodology : Stability studies under varying temperatures (4°C, -20°C) and humidity levels (using desiccants) are essential. Formulation with excipients like hydroxypropyl-β-cyclodextrin improves aqueous solubility and reduces hydrolysis, as demonstrated for structurally related azepines .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved?
- Methodology : Conduct dose-response assays (e.g., IC50 determination via Western blotting for kinase targets) with rigorous controls. Compare autophosphorylation inhibition in cell lines (e.g., LNCaP) across ≥2 independent experiments to assess reproducibility . Structural analogs with halogen substitutions (Cl/F at R1) may reveal steric or electronic effects on potency .
Q. What strategies optimize synthetic routes for scaled-up production while maintaining stereochemical purity?
- Methodology : Evaluate alternative catalysts (e.g., chiral auxiliaries) and solvents to reduce reaction times. For example, replacing dioxane with THF or acetonitrile may improve reaction kinetics without racemization . Monitor intermediates by LC-MS to identify bottlenecks in multi-step sequences.
Q. How do computational models predict the pharmacophore features of cis-2-Boc-oxtahydro-pyrroloazepine derivatives?
- Methodology : Molecular docking and QSAR studies highlight the 7-membered azepine ring and substituent size (e.g., small R2 groups) as critical for target binding. Modifications to the lactam moiety should retain hydrogen-bonding capacity, as seen in PKD1 inhibitors .
Q. What analytical methods validate batch-to-batch consistency in academic synthesis?
- Methodology : Combine HPLC-UV (for purity) with high-resolution mass spectrometry (HRMS) and ¹³C NMR to detect trace impurities (e.g., de-Boc byproducts). Quantify enantiomeric excess using chiral columns or derivatization agents.
Data Contradiction & Troubleshooting
Q. How to address discrepancies in biological potency between in vitro and cellular assays?
- Methodology : Assess membrane permeability via PAMPA or Caco-2 models. Use isotopic labeling (e.g., ³H or ¹⁴C) to track cellular uptake. If solubility is limiting, employ cyclodextrin-based formulations, as validated for neuroactive azepines .
Q. Why do certain synthetic batches exhibit low yields, and how is this resolved?
- Methodology : Screen for moisture-sensitive intermediates (e.g., Boc-deprotection under acidic conditions). Optimize stoichiometry of cyclization reagents and monitor reaction progress by TLC. Contaminant metals (e.g., from catalysts) can be removed via chelating resins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
